(5-bromo-3-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-bromo-3-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-3-methylindole or 5-BMI, is an organic compound that has been used in a variety of scientific research applications. 5-BMI is a small molecule that is composed of a five-carbon ring, an oxygen atom, and a methyl group. It has a molecular weight of 189.05 g/mol and is slightly soluble in water. 5-BMI has been used in a range of studies, including those related to cancer, diabetes, and Alzheimer’s disease.
Scientific Research Applications
Ring-Methylation Using Supercritical Methanol
(5-bromo-3-methyl-1H-indol-2-yl)methanol has applications in the field of ring-methylation using supercritical methanol. Research indicates that indole can be selectively methylated at specific positions, such as the C3 position, to afford various methylated indoles. This methylation process is crucial in synthesizing certain chemical compounds and has potential applications in pharmaceuticals and material science (Kishida et al., 2010).
Brominated Tryptophan Derivatives
Investigations into brominated tryptophan derivatives from certain sponges have identified compounds related to (5-bromo-3-methyl-1H-indol-2-yl)methanol. These compounds exhibit antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Segraves & Crews, 2005).
Synthesis of Serotonin
Methoxylation of indoles, including those similar to (5-bromo-3-methyl-1H-indol-2-yl)methanol, has been used in the synthesis of serotonin, an important neurotransmitter. This demonstrates its significance in synthetic organic chemistry, particularly in synthesizing biologically relevant molecules (Saito & Kikugawa, 1979).
Supercritical Methanol as a Catalyst
Research has shown that supercritical methanol can act as a catalyst for methylation reactions of indoles, including derivatives like (5-bromo-3-methyl-1H-indol-2-yl)methanol. This process is efficient and selective, offering potential applications in various chemical syntheses (Kozhevnikov et al., 2012).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Derivatives of (5-bromo-3-methyl-1H-indol-2-yl)methanol have been synthesized and studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These activities suggest potential applications in developing new therapeutic agents (Narayana et al., 2009).
Asymmetric Induction in Chemical Reactions
Compounds structurally related to (5-bromo-3-methyl-1H-indol-2-yl)methanol have been used to study asymmetric induction in chemical reactions. These findings are significant in the field of stereoselective synthesis, which is crucial in pharmaceutical production (Tsirk et al., 1998).
Methylation Using Methanol as a Methylating Agent
(5-bromo-3-methyl-1H-indol-2-yl)methanol-related compounds have been involved in methylation studies using methanol as a methylating agent. This research highlights the versatility of methanol in organic synthesis and its potential in environmental-friendly chemical processes (Chen, Lu, & Cai, 2015).
Synthesis and Pharmacological Screening
The synthesis and pharmacological screening of compounds related to (5-bromo-3-methyl-1H-indol-2-yl)methanol have shown potential in antimicrobial and anti-inflammatory applications. Such research is essential for discovering new drugs and therapeutic agents (Rubab et al., 2017).
properties
IUPAC Name |
(5-bromo-3-methyl-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-4,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXWIWFJZKRNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621697 | |
Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-3-methyl-1H-indol-2-yl)methanol | |
CAS RN |
666752-18-7 | |
Record name | (5-Bromo-3-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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